molecular formula C20H15F3N2O B4690514 N-[4-(4-pyridinylmethyl)phenyl]-2-(trifluoromethyl)benzamide

N-[4-(4-pyridinylmethyl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No. B4690514
M. Wt: 356.3 g/mol
InChI Key: XVIYBOAIQGIMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-pyridinylmethyl)phenyl]-2-(trifluoromethyl)benzamide, commonly known as TFB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a small molecule that has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

TFB exerts its effects by binding to specific receptors or enzymes in the body. For example, in cancer cells, TFB has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In neuroscience, TFB has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. The exact mechanism of action of TFB is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects, depending on the specific receptor or enzyme it targets. In cancer cells, TFB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuroscience, TFB has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission and potential applications in the treatment of anxiety and epilepsy. TFB has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

TFB has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for certain receptors or enzymes. However, TFB also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on TFB, including the development of new drugs based on its structure, the investigation of its potential applications in the treatment of neurological and inflammatory disorders, and the further elucidation of its mechanism of action. Additionally, further research is needed to determine the potential side effects and toxicity of TFB, as well as its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, TFB is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. TFB has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications and limitations of TFB, as well as its mechanism of action and toxicity.

Scientific Research Applications

TFB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, TFB has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience, TFB has been shown to modulate the activity of certain neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders. In drug discovery, TFB has been used as a lead compound for the development of new drugs targeting specific receptors.

properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O/c21-20(22,23)18-4-2-1-3-17(18)19(26)25-16-7-5-14(6-8-16)13-15-9-11-24-12-10-15/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIYBOAIQGIMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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